N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 1203169-21-4
Cat. No.: VC4358535
Molecular Formula: C21H16N4O3
Molecular Weight: 372.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203169-21-4 |
|---|---|
| Molecular Formula | C21H16N4O3 |
| Molecular Weight | 372.384 |
| IUPAC Name | N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H16N4O3/c1-13-6-11-19(25-24-13)22-15-7-9-16(10-8-15)23-20(26)17-12-14-4-2-3-5-18(14)28-21(17)27/h2-12H,1H3,(H,22,25)(H,23,26) |
| Standard InChI Key | CKBSWKDGENVMPQ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. It features a chromene ring, a pyridazine moiety, and an aromatic phenyl group, which are crucial for its potential biological activities. This compound is of interest in medicinal chemistry due to its complex structure and potential interactions with various biological targets.
Key Structural Features:
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Chromene Ring: A planar, unsaturated heterocyclic ring system.
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Pyridazine Moiety: A six-membered aromatic ring containing two nitrogen atoms.
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Phenyl Group: An aromatic ring attached to the pyridazine moiety.
Synthesis
The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. These may include condensation reactions, nucleophilic substitutions, or other transformations that require careful optimization for yield and purity. Common techniques for purification include chromatography and recrystallization.
Synthetic Route:
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Starting Materials: Typically involve commercially available chromene derivatives and pyridazine-based amines.
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Reaction Conditions: Often require controlled temperature and solvent selection to optimize yields.
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Purification Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and purity.
Biological Activity and Applications
The biological activity of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide may involve interactions with various enzymes or receptors, given its structural features. While specific biological activities are not detailed in the available literature, compounds with similar structures often exhibit potential as inhibitors or modulators in pharmacological contexts.
Potential Applications:
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Pharmaceutical Research: The compound's complex structure suggests potential applications in drug discovery, particularly in targeting specific biological pathways.
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Agrochemicals: The presence of heterocyclic rings could imply utility in agricultural chemistry, though this is speculative without further data.
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